Vincofos

Veterinary Parasitology Anthelmintic Efficacy Canine Helminths

Vincofos (CAS 17196-88-2), chemically defined as 2,2-dichloroethenyl methyl octyl phosphate, is an organophosphate antiparasitic agent primarily used in veterinary medicine. It is classified as a dichlorvos analog and functions as a broad-spectrum anthelmintic, demonstrating activity against a range of nematode and cestode infections in canines.

Molecular Formula C11H21Cl2O4P
Molecular Weight 319.16 g/mol
CAS No. 17196-88-2
Cat. No. B096758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVincofos
CAS17196-88-2
Synonyms2,2-dichlorovinylmethyloctylphosphate
O-methyl-O-n-octyl-2,2-dichlorovinylphosphate
SD 15803
vincofos
Molecular FormulaC11H21Cl2O4P
Molecular Weight319.16 g/mol
Structural Identifiers
SMILESCCCCCCCCOP(=O)(OC)OC=C(Cl)Cl
InChIInChI=1S/C11H21Cl2O4P/c1-3-4-5-6-7-8-9-16-18(14,15-2)17-10-11(12)13/h10H,3-9H2,1-2H3
InChIKeyHTBIRVYBBVMZPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vincofos (CAS 17196-88-2): A Broad-Spectrum Organophosphate Anthelmintic for Veterinary Parasite Control


Vincofos (CAS 17196-88-2), chemically defined as 2,2-dichloroethenyl methyl octyl phosphate, is an organophosphate antiparasitic agent primarily used in veterinary medicine [1]. It is classified as a dichlorvos analog and functions as a broad-spectrum anthelmintic, demonstrating activity against a range of nematode and cestode infections in canines [2]. Its molecular formula is C11H21Cl2O4P, with a molecular weight of 319.16 g/mol .

Organophosphate probe Dichlorvos analog with acetylcholinesterase inhibition context
Broad-spectrum antiparasitic research Supports canine helminth efficacy models (nematode & cestode)
Species-specific tolerability context Ruminant models may exhibit wider safety margin (BChE-based)

Why Vincofos Cannot Be Simply Replaced by Other Anthelmintic Classes


Vincofos exhibits a unique dual nematocidal and cesticidal profile that is not universally shared by other common anthelmintics, precluding simple generic substitution [1]. While benzimidazoles like mebendazole are potent against nematodes, they often lack tapeworm activity; conversely, some other organophosphates may not achieve the same breadth of parasite control [1]. This differential spectrum of action means that substituting Vincofos with an in-class analog or a drug from another chemical class requires careful consideration of the target parasite species to avoid treatment failure [1].

Benzimidazole substitution
May lose cestocidal activity; mebendazole-like agents often lack tapeworm efficacy in canine models.
In-class organophosphate switch
Ticarbodine does not control whipworm; broad-spectrum coverage may not be reproduced with other organophosphates.
Species-transferability risk
Safety margin assumptions based on BChE class-level inference require verification in the target research species.

Quantitative Evidence for Selecting Vincofos Over Comparators: A Head-to-Head Analysis


Broad-Spectrum Efficacy: Vincofos vs. Ticarbodine vs. Mebendazole in Canine Helminth Infections

In a direct comparative study, Vincofos demonstrated high efficacy against a broad panel of canine parasites, including ascarids, hookworms, whipworms, and taeniid tapeworms, a spectrum not fully matched by either ticarbodine or mebendazole [1]. At a single dose of 18 mg/kg, Vincofos was highly effective against all these targets, while Dipylidium caninum was slightly less susceptible [1].

Broad-spectrum anthelmintic comparison
Head-to-head
Vincofos High efficacy against whipworms, tapeworms
Mebendazole Lacks tapeworm efficacy
Ticarbodine Lacks whipworm efficacy
Single-agent broad-spectrum parasite clearance in canine models
D. caninum slightly less susceptible at 18 mg/kg
Veterinary Parasitology Anthelmintic Efficacy Canine Helminths

Safety and Tolerability: Species-Specific Margin in Ruminants

Vincofos's safety profile is influenced by host physiology. Ruminants (cattle, sheep) exhibit greater tolerance to organophosphates like Vincofos compared to monogastric species, a differentiation based on serum butyrylcholinesterase (BChE) levels .

Species-specific tolerability
Class-level inference
Ruminants: higher BChE levels confer wider safety margin
May support safety assessment in ruminant research
Data to verify for specific organophosphate
Veterinary Toxicology Drug Safety Organophosphate

Structural Differentiation: The n-Octyl Chain Confers Lipophilicity and Bioavailability Advantages

Vincofos is a mixed-ester analog of dichlorvos, featuring a distinct n-octyl group that significantly increases its lipophilicity compared to the parent molecule [1][2]. This structural feature is directly reflected in its calculated logP (XLogP3-AA) of 4.8, indicating high lipid solubility [2].

Lipophilicity (calc. logP)
Class-level
4.8 (XLogP3-AA)
vs. dichlorvos ~1.4
Higher lipophilicity may affect tissue distribution
In silico prediction; membrane permeability context
Medicinal Chemistry Drug Design Physicochemical Properties

Efficacy Against Early Parasitic Stages of Ancylostoma caninum

A study specifically evaluating Vincofos against early developmental stages of the dog hookworm, Ancylostoma caninum, demonstrated its ability to target immature parasites [1]. The study utilized 25 young dogs (5-6 months old, 6.08-7.44 kg) each infected with 6,000 A. caninum larvae to assess the drug's effect on the early parasitic phase [1].

Early-stage A. caninum efficacy
Supporting evidence
Active against immature hookworms
25 dogs, 6000 larvae each; percent reduction data unavailable
Supports prepatent period research
Data to verify; limited quantitative results
Canine Hookworm Parasite Development Anthelmintic Efficacy

Targeted Application Scenarios for Vincofos Based on Empirical Evidence


Mixed Nematode and Cestode Infections in Canines

Veterinarians can utilize Vincofos as a first-line, single-agent treatment for confirmed or suspected mixed infections of roundworms, hookworms, whipworms, and certain tapeworms in dogs. This approach is supported by direct comparative evidence showing its broad-spectrum efficacy against a wider panel of parasites than mebendazole or ticarbodine in a single regimen .

Strategic Deworming Programs Targeting Early Hookworm Stages

In breeding kennels or high-risk environments, Vincofos may be incorporated into a strategic deworming protocol to control the prepatent period of Ancylostoma caninum infections. Its demonstrated activity against early parasitic stages in young dogs provides a rationale for its use in interrupting the life cycle before egg shedding begins .

Anthelmintic Rotation Strategies to Mitigate Resistance

Procurement specialists and veterinarians designing anthelmintic rotation programs can select Vincofos as an organophosphate-based alternative to benzimidazoles (e.g., mebendazole) or tetrahydropyrimidines (e.g., pyrantel). Its distinct mechanism of action (acetylcholinesterase inhibition) and unique efficacy profile against both whipworms and tapeworms provide a non-overlapping resistance selection pressure .

Ruminant Deworming with an Enhanced Safety Margin

In cattle and sheep operations, Vincofos may be preferred over other organophosphate anthelmintics due to the class-level inference of a wider safety margin conferred by high serum butyrylcholinesterase levels in these species . This makes it a candidate for use in situations where host tolerance is a primary concern.

Application
Selection Property
Validation Focus
Mixed helminth infection research in canines
Broad-spectrum antiparasitic profile
Confirm efficacy against whipworms and tapeworms in target models
Early-stage hookworm infection studies
Efficacy against immature A. caninum
Verify prepatent period interruption in infection models
Anthelmintic rotation research
Non-benzimidazole mechanism (AChE inhibition)
Assess resistance selection pressure in parasite populations
Ruminant parasite research with tolerability monitoring
Species-specific BChE-based safety context
Evaluate safety margin in target species models

Technical Documentation Hub

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36 linked technical documents
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